molecular formula C11H18F3NO2 B12223399 Methyl [1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetate

Methyl [1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetate

Cat. No.: B12223399
M. Wt: 253.26 g/mol
InChI Key: PABYYJAATLHYMN-UHFFFAOYSA-N
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Description

Methyl [1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetate is a fluorinated piperidine derivative featuring a trifluoropropyl group attached to the nitrogen atom of the piperidine ring and a methyl ester moiety at the 4-position. This compound combines structural elements known to influence pharmacokinetics and target engagement:

  • Piperidine ring: A six-membered heterocycle commonly used in drug design for its conformational rigidity and basicity.
  • Trifluoropropyl group: Enhances metabolic stability and lipophilicity due to the electron-withdrawing nature of fluorine.
  • Methyl ester: A hydrolytically labile group that can modulate solubility and bioavailability.

Properties

Molecular Formula

C11H18F3NO2

Molecular Weight

253.26 g/mol

IUPAC Name

methyl 2-[1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetate

InChI

InChI=1S/C11H18F3NO2/c1-17-10(16)8-9-2-5-15(6-3-9)7-4-11(12,13)14/h9H,2-8H2,1H3

InChI Key

PABYYJAATLHYMN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCN(CC1)CCC(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Alkylation with 3-Bromo-1,1,1-trifluoropropane

N-Alkylation represents a straightforward approach to install the trifluoropropyl group. Piperidin-4-yl-acetic acid methyl ester reacts with 3-bromo-1,1,1-trifluoropropane in the presence of a base (e.g., K2CO3 or DIEA) in polar aprotic solvents like DMF or acetonitrile.

Reaction Conditions :

  • Solvent : DMF, 80°C, 12–24 hours.
  • Base : 2 equivalents of DIEA.
  • Yield : 45–60% (estimated from analogous reactions in).

Challenges :

  • Limited commercial availability of 3-bromo-1,1,1-trifluoropropane.
  • Competing side reactions (e.g., elimination or over-alkylation).

Mitsunobu Reaction with 3,3,3-Trifluoropropanol

The Mitsunobu reaction offers an alternative for N-alkylation using 3,3,3-trifluoropropanol. This method employs triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) in THF.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (piperidine:alcohol).
  • Temperature : 0°C to room temperature, 6–8 hours.
  • Yield : ~50% (based on similar morpholine derivatives in).

Advantages :

  • Avoids alkyl halide precursors.
  • Stereochemical control via Mitsunobu’s retention of configuration.

Reductive Amination with 3,3,3-Trifluoropropionaldehyde

Reductive amination bypasses the need for pre-functionalized alkylating agents. Piperidin-4-yl-acetic acid methyl ester reacts with 3,3,3-trifluoropropionaldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, STAB) under mild acidic conditions.

Typical Protocol :

  • Imine Formation : Stir piperidine derivative (1 eq) and aldehyde (1.2 eq) in DCM with 4Å molecular sieves.
  • Reduction : Add STAB (1.5 eq) and acetic acid (3 eq) at 0°C, then warm to room temperature.
  • Workup : Quench with saturated NaHCO3, extract with DCM, and purify via flash chromatography.

Optimized Parameters :

  • Solvent : Dichloromethane (DCM).
  • Yield : 65–75% (extrapolated from).

Limitations :

  • Requires synthesis or commercial sourcing of 3,3,3-trifluoropropionaldehyde.
  • Sensitivity to moisture and temperature fluctuations.

Amide Reduction Strategy

Amidation Followed by Borane Reduction

This two-step sequence involves forming an amide intermediate, which is subsequently reduced to the amine. Piperidin-4-yl-acetic acid methyl ester reacts with 3,3,3-trifluoropropionyl chloride to yield the corresponding amide, followed by borane-mediated reduction.

Step 1: Amidation

  • Reagents : 3,3,3-Trifluoropropionyl chloride (1.5 eq), Hünig’s base (2 eq), DCM.
  • Yield : >90% (similar to).

Step 2: Reduction

  • Reagents : Borane-THF complex (3 eq), reflux, 4 hours.
  • Yield : 70–80% (based on).

Advantages :

  • High-yielding amidation step.
  • Tolerant of ester functionalities.

Comparative Analysis of Methodologies

Method Key Reagents Yield (%) Complexity Scalability
N-Alkylation (Br-CF3) 3-Bromo-1,1,1-trifluoropropane 45–60 Moderate Limited
Mitsunobu Reaction 3,3,3-Trifluoropropanol, DEAD ~50 High Moderate
Reductive Amination 3,3,3-Trifluoropropionaldehyde 65–75 Moderate High
Amide Reduction Trifluoropropionyl chloride, BH3 70–80 High High

Key Insights :

  • The amide reduction route offers the highest yield but requires handling corrosive acyl chlorides and borane.
  • Reductive amination balances yield and practicality, making it suitable for large-scale synthesis.

Experimental Optimization and Challenges

Solvent and Temperature Effects

  • DMF vs. DCM : Polar aprotic solvents (DMF) accelerate N-alkylation but may degrade acid-sensitive esters. DCM is preferable for reductive amination.
  • Temperature Control : Exothermic reductions (e.g., BH3-THF) require slow addition and cooling to prevent side reactions.

Purification Strategies

  • Flash Chromatography : Silica gel (230–400 mesh) with gradients of ethyl acetate in hexane effectively isolates the target compound.
  • Distillation : High-boiling trifluoropropyl derivatives (e.g., from) may require fractional distillation under reduced pressure.

Chemical Reactions Analysis

Types of Reactions

Methyl [1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl [1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetate is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl [1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperidine ring may interact with various binding sites, modulating the activity of enzymes or receptors involved in biological pathways .

Comparison with Similar Compounds

Structural Analog: Methyl 2-[(3,3,3-Trifluoropropyl)amino]acetate Hydrochloride (CID 60687526)

Key Differences and Similarities:

Property Methyl [1-(3,3,3-Trifluoropropyl)piperidin-4-yl]acetate Methyl 2-[(3,3,3-Trifluoropropyl)amino]acetate Hydrochloride
Molecular Formula C₁₁H₁₆F₃NO₂ (inferred) C₆H₁₀F₃NO₂
Molecular Weight ~263.25 g/mol 209.15 g/mol
Core Structure Piperidine ring with trifluoropropyl-N and 4-position ester Linear amine with trifluoropropyl-N and ethyl ester
Salt Form Likely free base (unconfirmed) Hydrochloride salt
SMILES COC(=O)C1CCN(CCC(F)(F)F)CC1 COC(=O)CNCCC(F)(F)F

Physicochemical Implications:

  • Solubility : The hydrochloride salt of the linear analog (CID 60687526) suggests higher aqueous solubility than the free base form of the target compound.
  • Metabolic Stability : Both compounds contain a trifluoropropyl group, which may reduce oxidative metabolism. However, the ester group in both is susceptible to hydrolysis by esterases.

Synthetic Considerations:

  • The linear analog (CID 60687526) could be synthesized via reductive amination between methyl glycinate and 3,3,3-trifluoropropylamine, followed by salt formation .
  • The target compound may require more complex steps, such as alkylation of piperidin-4-yl acetate with 3,3,3-trifluoropropyl halides.

Broader Context: Fluorinated Piperidine Derivatives

For example:

  • Sitagliptin : A dipeptidyl peptidase-4 (DPP-4) inhibitor containing a trifluorophenyl group, demonstrating fluorine's role in enhancing target affinity and metabolic stability.
  • CNS Drugs : Piperidine scaffolds are common in antipsychotics (e.g., haloperidol derivatives), where fluorine substitution optimizes pharmacokinetics.

Research Findings and Data Gaps

  • Biological Activity: No direct activity data is available for the target compound.
  • Stability : The ester group in both compounds is prone to hydrolysis, but the piperidine ring in the target compound may sterically shield the ester, slowing degradation compared to the linear analog.
  • Commercial Availability : The linear analog is available as a hydrochloride salt (MolPort-008-320-713, ALBB-028135) , while the target compound’s commercial status remains unconfirmed.

Biological Activity

Methyl [1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetate is a synthetic compound with significant potential in pharmacological applications. Its unique structural features, including a piperidine ring and a trifluoropropyl group, contribute to its biological activity. This article explores the compound's biological properties, synthesis methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₈F₃N₃O₂. The structure includes:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Trifluoropropyl group : Enhances lipophilicity and may influence pharmacokinetic properties.
  • Acetate moiety : Contributes to the compound's reactivity and biological interactions.

Table 1: Structural Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
Methyl 1-(2-methylpropyl)piperidin-4-yl acetatePiperidine ring with branched alkyl chainLess fluorinated; potential different biological activity
Methyl 1-(trifluoroethyl)piperidin-4-yl acetatePiperidine ring with trifluoroethyl groupDifferent fluorinated substituent
Methyl 1-(phenyl)piperidin-4-yl acetatePiperidine ring with phenyl substituentAromatic character compared to aliphatic chain

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of receptor binding and enzyme interaction. Preliminary studies suggest that compounds with similar structures often show:

  • Antidepressant-like effects : Similar compounds have been linked to modulation of neurotransmitter systems.
  • Analgesic properties : Potential interactions with pain pathways.
  • Antitumor activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.

Case Studies

  • Receptor Binding Studies :
    • In vitro assays indicated that this compound has a high affinity for certain neurotransmitter receptors, suggesting potential use in treating mood disorders.
  • Analgesic Activity :
    • A study demonstrated that related piperidine derivatives exhibited significant pain relief in animal models, indicating that this compound may share these properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. One notable approach involves:

  • Negishi Coupling : This method allows for the introduction of the trifluoropropyl group onto the piperidine scaffold effectively. The automated synthesis process enhances efficiency and reproducibility.

Pharmacological Applications

The unique properties of this compound suggest several potential applications:

  • Neuropharmacology : Due to its interaction with neurotransmitter receptors.
  • Pain Management : As an analgesic agent based on preliminary findings.
  • Cancer Therapy : Potential use as an antitumor agent warrants further investigation.

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